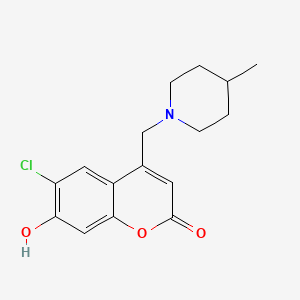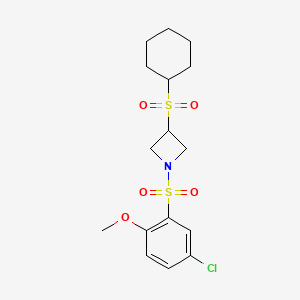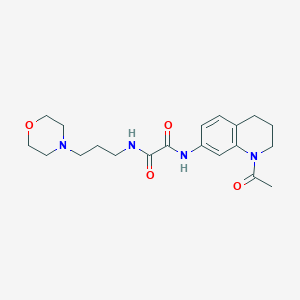![molecular formula C17H18N2O B2546817 2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-60-5](/img/structure/B2546817.png)
2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is attached to an ethanol group and a 2-methylbenzyl group .
Molecular Structure Analysis
The benzimidazole core of the molecule is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The ethanol and 2-methylbenzyl groups are likely to add some three-dimensionality to the overall structure of the molecule .Chemical Reactions Analysis
Alcohols, such as the ethanol group in this compound, can undergo a variety of reactions. They can be converted into alkyl halides, tosylates, esters, and they can also undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Heterocycles containing the 1,2,3-triazole moiety have been extensively explored in drug development. This compound’s structural features make it a potential pharmacophore for various therapeutic applications. Notably, pyrazole-based compounds exhibit anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The pyrazole ring is commonly found in drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties. Additionally, pyrazoles can be used in cancer treatment, obesity management, and cytoprotection .
Fungicidal Activity
While specific studies on this compound are limited, related derivatives have demonstrated fungicidal activity. Researchers have observed that substituents on the benzene ring significantly influence the compound’s efficacy. Steric hindrance effects play a crucial role in determining its activity .
Organic Synthesis
The synthesis of this compound involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol using concentrated hydrochloric acid as a catalyst. Crystallization yields the title heterocycle in a 95% yield. The structure has been confirmed through X-ray diffraction and spectral analyses .
Hydrazones in Medicinal Chemistry
Hydrazones, including this compound, exhibit diverse biological and pharmacological properties. These include antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, and cardioprotective effects. Hydrazones are promising candidates for various applications in drug development .
Antileishmanial and Antimalarial Activities
Although direct evidence for this specific compound is lacking, pyrazole-bearing derivatives have shown potent antileishmanial and antimalarial activities. Further exploration of its potential in these areas could be valuable .
Other Applications
While not extensively studied, compounds with similar structural features have been investigated for various purposes. Future research may uncover additional applications, such as antitrypanosomal, antischistosomiasis, or other pharmacological effects .
properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-2-3-7-14(13)12-19-16-9-5-4-8-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESCITPZXJKBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)

![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)


![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)
![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)
